N-(6-methoxy-2-methylpyridin-3-yl)acetamide
Description
Contextualization of the Pyridine-Acetamide Chemical Scaffold in Contemporary Chemical Biology and Medicinal Chemistry
The pyridine-acetamide scaffold is a significant structural motif in modern drug discovery, benefiting from the rich chemical and biological properties of its constituent parts. The pyridine (B92270) ring, an isostere of benzene, is present in numerous natural products and FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which allows for critical interactions with biological targets and can improve the pharmacokinetic properties of a molecule.
The acetamide (B32628) group, on the other hand, is a common functional group in medicinal chemistry that can participate in hydrogen bonding as both a donor and an acceptor. This dual nature allows it to form strong and specific interactions with biological macromolecules such as enzymes and receptors. The combination of a pyridine ring and an acetamide linker creates a molecule with a defined three-dimensional structure and electronic properties that can be readily modified through chemical synthesis.
The versatility of the pyridine-acetamide scaffold is evident in the diverse range of biological activities exhibited by its derivatives. Research has shown that compounds containing this scaffold can act as inhibitors of various enzymes, modulators of receptor activity, and even as agents with pesticidal properties. For example, certain substituted N-pyridin-3-yl acetamide derivatives have been investigated for their potential as antibacterial, antifungal, and antioxidant agents. blazingprojects.comgrossarchive.com.ng In the realm of neurodegenerative diseases, some acetamide derivatives have been synthesized and evaluated as potential inhibitors of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease. nih.gov Furthermore, the pyridine-acetamide core is being explored in the development of new pesticides, highlighting the broad applicability of this chemical class. mdpi.com
The following table summarizes the diverse biological activities of various pyridine-acetamide derivatives, providing a snapshot of the therapeutic potential inherent in this chemical scaffold.
| Compound Class | Biological Activity | Reference |
| N-pyridin-3-yl substituted [phenylsulphonamido] acetamide | Antibacterial, Antifungal, Antioxidant | blazingprojects.comgrossarchive.com.ng |
| Substituted acetamide derivatives | Butyrylcholinesterase inhibitors | nih.gov |
| Thienylpyridyl- and thioether-containing acetamides | Pesticidal agents | mdpi.com |
| N-(pyridin-3-yl)acetamide derivatives | PIM-1 kinase inhibitors | researchgate.net |
Rationale for Investigating N-(6-methoxy-2-methylpyridin-3-yl)acetamide within its Chemical Class
The specific structural features of this compound provide a clear rationale for its investigation. The core N-(pyridin-3-yl)acetamide structure has been established as a promising pharmacophore. The introduction of substituents onto the pyridine ring is a well-established strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound.
Given that various substituted N-pyridin-3-yl acetamides have demonstrated a range of biological activities, it is hypothesized that the unique combination of a 6-methoxy and a 2-methyl substituent in this compound could lead to a compound with novel or enhanced biological properties. For instance, these substitutions may improve the selectivity of the compound for a particular biological target, enhance its metabolic stability, or increase its cell permeability. The systematic exploration of such substitutions is a fundamental aspect of the drug discovery process, aiming to optimize the therapeutic potential of a chemical scaffold.
Identification of Current Research Gaps and Formulation of Specific Objectives for this compound Studies
Despite the promising background of the pyridine-acetamide scaffold, a thorough review of the scientific literature reveals a significant research gap concerning this compound. While studies have been conducted on a variety of other substituted N-pyridin-3-yl acetamides, there is a lack of published data on the synthesis, characterization, and biological evaluation of this specific compound. This represents a missed opportunity to fully explore the structure-activity relationships (SAR) within this chemical class.
The primary research gap is the absence of any reported biological activity for this compound. It is currently unknown whether this compound possesses antibacterial, antifungal, anticancer, neuroprotective, or any other therapeutic properties. Furthermore, there is no information on its potential mechanism of action or its selectivity profile against various biological targets.
To address these gaps, the following specific objectives for future research on this compound can be formulated:
Chemical Synthesis and Characterization: To develop and optimize a synthetic route for the preparation of this compound in high purity and yield. The synthesized compound will be fully characterized using modern analytical techniques such as NMR, mass spectrometry, and elemental analysis.
Broad Biological Screening: To subject this compound to a comprehensive panel of in vitro biological assays to identify any potential therapeutic activities. This screening should include, but not be limited to, assays for antibacterial, antifungal, anticancer, and enzyme inhibitory activities.
Elucidation of Structure-Activity Relationships (SAR): To synthesize a focused library of analogs of this compound with systematic variations in the substitution pattern on the pyridine ring and the acetamide moiety. The biological data from these analogs will be used to establish clear SAR, which will guide the design of more potent and selective compounds.
Mechanism of Action Studies: For any confirmed biological activity, to conduct further experiments to elucidate the underlying mechanism of action. This may involve identifying the specific molecular target and characterizing the nature of the interaction.
The successful completion of these objectives will provide valuable insights into the therapeutic potential of this compound and will contribute to a more comprehensive understanding of the pyridine-acetamide scaffold in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
N-(6-methoxy-2-methylpyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(11-7(2)12)4-5-9(10-6)13-3/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZCHLPNJUEAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for N 6 Methoxy 2 Methylpyridin 3 Yl Acetamide
Retrosynthetic Analysis of N-(6-methoxy-2-methylpyridin-3-yl)acetamide
A retrosynthetic analysis of this compound suggests a straightforward approach centering on the formation of the amide bond. The most logical disconnection is at the amide C-N bond, which simplifies the target molecule into two key precursors: 6-methoxy-2-methylpyridin-3-amine (B1311832) and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.
This primary disconnection is based on the reliability and high efficiency of acylation reactions of primary amines. Further retrosynthetic analysis of the aminopyridine precursor, 6-methoxy-2-methylpyridin-3-amine, points towards 6-methoxy-2-methyl-3-nitropyridine (B1296822) as a viable starting material. The transformation of the nitro group to an amine is a common and well-established synthetic step, typically achieved through reduction.
Development of Novel Synthetic Pathways to this compound
The development of synthetic pathways for this compound has primarily revolved around the efficient synthesis of its key amine precursor, 6-methoxy-2-methylpyridin-3-amine.
Exploration and Optimization of Precursor Reactivity and Transformation
A common and effective method for the synthesis of 6-methoxy-2-methylpyridin-3-amine involves the reduction of 6-methoxy-2-methyl-3-nitropyridine. Research has demonstrated the feasibility of this transformation using iron powder in the presence of ammonium (B1175870) chloride in a mixed solvent system of water and methanol (B129727). In a laboratory-scale synthesis, this method has been shown to produce 6-methoxy-2-methylpyridin-3-amine in a high yield of 81%. acs.orgijarsct.co.in The reaction proceeds by heating the mixture, followed by a straightforward workup procedure involving filtration to remove the iron catalyst and extraction to isolate the desired amine.
The final step in the synthesis of this compound is the acylation of 6-methoxy-2-methylpyridin-3-amine. This is typically achieved using standard acetylating agents.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
For the reduction of 6-methoxy-2-methyl-3-nitropyridine, the optimization of reaction conditions is crucial for maximizing the yield and purity of the resulting amine. Key parameters that can be optimized include the choice of reducing agent, solvent system, reaction temperature, and reaction time. While the use of iron powder and ammonium chloride has proven effective, other reducing systems such as catalytic hydrogenation could also be explored for improved efficiency and milder reaction conditions.
The selection of the solvent system, a 1:1 mixture of water and methanol, facilitates the dissolution of the reactants and reagents. acs.orgijarsct.co.in The reaction temperature is another critical factor; the reported procedure specifies heating at 80°C for 16 hours to ensure the complete conversion of the starting material. acs.orgijarsct.co.in Further optimization of these parameters could potentially lead to shorter reaction times and even higher yields.
For the final acetylation step, the choice of acetylating agent and the reaction conditions can influence the outcome. The use of acetic anhydride often provides a clean and high-yielding reaction. The reaction is typically carried out in an appropriate solvent, and the temperature is controlled to prevent side reactions. The purification of the final product can be achieved through crystallization or chromatography to obtain this compound of high purity.
Scalable Synthesis Strategies for this compound in Laboratory and Preclinical Research Settings
The development of a scalable synthesis is essential for producing larger quantities of this compound required for preclinical research. The synthesis of a related compound, 2,3-diamino-6-methoxypyridine, has highlighted some of the challenges associated with scaling up pyridine (B92270) syntheses. For instance, the use of potassium nitrate (B79036) for nitration was deemed unsuitable for commercial scale due to its high cost and hazardous nature. rasayanjournal.co.in Similarly, catalytic reduction processes can be problematic for commercial production due to issues with catalyst leaching and poisoning, which can affect the purity and color of the final product. rasayanjournal.co.in
A more robust and economically viable commercial process for a related precursor involved the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide (B1231860) in methanol. rasayanjournal.co.in This suggests that for a scalable synthesis of 6-methoxy-2-methylpyridin-3-amine, a similar strategy starting from a chlorinated pyridine derivative could be advantageous. The subsequent reduction of the nitro group would then need to be optimized for large-scale production, potentially favoring chemical reduction methods over catalytic hydrogenation to avoid catalyst-related issues. The final acetylation step is generally scalable with appropriate reactor design and control of reaction parameters.
Application of Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound can help to minimize the environmental impact of its production. One area of focus is the use of more environmentally benign reagents and solvents. For instance, while the use of iron in the reduction of the nitro group is relatively green, exploring catalytic transfer hydrogenation using a recyclable catalyst could offer a more sustainable alternative.
Solvent selection is another key aspect of green chemistry. The use of water and methanol in the precursor synthesis is a step in the right direction, as both are considered greener solvents compared to many chlorinated hydrocarbons. acs.orgijarsct.co.in Further efforts could focus on minimizing solvent usage or exploring solvent-free reaction conditions.
The development of biocatalytic methods for amide bond formation represents a significant advancement in green chemistry. rsc.org Utilizing enzymes as catalysts can lead to highly selective reactions under mild conditions, often in aqueous media, thereby reducing the need for harsh reagents and organic solvents. nih.gov While specific biocatalytic routes for this compound have not been reported, the general principles of enzymatic amidation could be applied to develop a more sustainable synthesis for this compound in the future.
Advanced Structural Characterization and Conformational Analysis of N 6 Methoxy 2 Methylpyridin 3 Yl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) nuclei within the molecular structure of N-(6-methoxy-2-methylpyridin-3-yl)acetamide. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the chemical environment and connectivity of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl protons of the acetamide (B32628) and methyl-pyridin groups, and the methoxy (B1213986) protons. The aromatic protons would appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns (J-coupling) revealing their relative positions on the pyridine ring. The methyl group attached to the pyridine ring would likely appear as a singlet around δ 2.5 ppm. The acetamide methyl protons would also present as a singlet, typically in the range of δ 2.0-2.2 ppm. The methoxy protons are expected to be observed as a sharp singlet around δ 3.8-4.0 ppm. The amide proton (NH) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The pyridine ring carbons would resonate in the aromatic region (δ 110-160 ppm). The carbonyl carbon of the acetamide group is expected to have a characteristic downfield shift (δ 168-172 ppm). The methoxy carbon and the two methyl carbons would appear in the upfield region of the spectrum.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecular fragments.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H4 | 7.5 - 8.0 | 120 - 130 |
| Pyridine-H5 | 7.0 - 7.5 | 110 - 120 |
| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 60 |
| Pyridine-CH₃ | ~2.5 | 20 - 25 |
| Acetamide-CH₃ | 2.0 - 2.2 | 22 - 27 |
| Acetamide-NH | Variable | - |
| Pyridine-C2 | - | 155 - 160 |
| Pyridine-C3 | - | 130 - 140 |
| Pyridine-C6 | - | 160 - 165 |
| Carbonyl (C=O) | - | 168 - 172 |
Advanced Mass Spectrometric Techniques for Molecular Fragmentation Pattern Analysis and Isotope Profiling
Advanced mass spectrometric techniques, such as electrospray ionization (ESI) coupled with high-resolution mass analyzers (e.g., Time-of-Flight or Orbitrap), are crucial for determining the accurate molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) allows for the determination of the molecular formula with high precision through accurate mass measurements.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. Common fragmentation pathways for related amide-containing compounds often involve cleavage of the amide bond. miamioh.edu For this compound, characteristic fragmentation would likely involve the loss of the acetyl group (CH₃CO) or the entire acetamide moiety. The stability of the resulting pyridinium (B92312) ion would influence the fragmentation cascade. The fragmentation patterns of related ketamine analogues often show α-cleavage of carbon bonds and further losses of small molecules like CO. mdpi.com
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M+H]⁺ | C₉H₁₂N₂O₂ + H⁺ | 181.0977 |
| [M-CH₂CO]⁺ | C₇H₁₀N₂O + H⁺ | 139.0871 |
| [M-NHCOCH₃]⁺ | C₇H₈NO⁺ | 122.0606 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.
Key Vibrational Modes:
N-H Stretch: A characteristic stretching vibration for the amide N-H group is expected in the region of 3200-3400 cm⁻¹.
C=O Stretch: The amide I band, primarily due to the C=O stretching vibration, will be a strong absorption in the IR spectrum, typically around 1650-1680 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will appear just below 3000 cm⁻¹.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the C-O bond in the methoxy group is expected in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
A theoretical study on the related molecule 2-Methoxy-6-Methyl Pyridine has shown C-H vibrations observed at 3151 cm⁻¹ in the FTIR spectrum and at 3176, 3157, 3152 cm⁻¹ in the FT Raman spectrum. researchgate.net C-C stretching vibrations were observed at 1753, 1612 cm⁻¹ in FT-IR and 1744, 1601, 1503 cm⁻¹ in FT-Raman for the same molecule. researchgate.netresearchgate.net
Interactive Data Table: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| N-H Stretch (Amide) | 3200 - 3400 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=O Stretch (Amide I) | 1650 - 1680 | IR |
| Pyridine Ring C=C, C=N Stretches | 1400 - 1600 | IR, Raman |
| C-O Stretch (Methoxy) | 1000 - 1300 | IR |
Single-Crystal X-ray Diffraction Analysis of this compound and its Complexes
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Obtaining suitable single crystals of this compound would allow for the determination of bond lengths, bond angles, and torsion angles with high precision. This technique would also reveal the crystal packing and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.
In related structures, such as N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide group can be twisted out of the plane of the aromatic ring. nih.govresearchgate.net For N-(4-methoxy-3-nitrophenyl)acetamide, the methoxy and acetamide groups are nearly coplanar with the phenyl ring. nih.gov The analysis of this compound would likely reveal the planarity or non-planarity of the acetamide group relative to the pyridine ring, influenced by steric hindrance from the adjacent methyl group. Intermolecular hydrogen bonding involving the amide N-H donor and the carbonyl oxygen acceptor is a common feature in the crystal structures of similar compounds, often leading to the formation of chains or dimers. nih.govnih.gov
Computational Approaches to Conformational Landscape Exploration of this compound
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of flexible molecules like this compound. These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion.
A key conformational feature to investigate is the rotation around the C(pyridine)-N(amide) bond, which determines the orientation of the acetamide group relative to the pyridine ring. Steric interactions between the acetamide carbonyl oxygen and the methyl group on the pyridine ring, as well as potential intramolecular hydrogen bonding, will influence the preferred conformation. Computational studies on related chloroacetamides have shown that gauche forms can be the most stable. researchgate.net Theoretical calculations can also predict vibrational frequencies, which can be compared with experimental IR and Raman data to support the assignment of vibrational modes and to confirm the lowest energy conformation. researchgate.net Furthermore, NMR chemical shifts can be calculated and compared with experimental values to validate the proposed structure.
Mechanistic Investigations of N 6 Methoxy 2 Methylpyridin 3 Yl Acetamide Reactivity
Elucidation of Reaction Pathways and Kinetics Involving N-(6-methoxy-2-methylpyridin-3-yl)acetamide
Detailed kinetic studies and the complete elucidation of reaction pathways for this compound are not extensively documented in publicly available literature. However, predictions regarding its reactivity can be made based on analogous chemical systems. The pyridine (B92270) ring, being electron-deficient, is generally susceptible to nucleophilic attack, although this is somewhat mitigated by the presence of electron-donating methoxy (B1213986) and methyl groups. Conversely, the acetamide (B32628) group can undergo hydrolysis under acidic or basic conditions, though the kinetics of this process for this specific substrate have not been reported.
Future research would be necessary to establish empirical kinetic data and to fully map the reaction coordinates for transformations involving this compound. Such studies would likely involve techniques like stopped-flow spectroscopy for fast reactions or NMR monitoring for slower processes to determine rate constants and reaction orders.
Exploration of Electrophilic and Nucleophilic Sites within the this compound Scaffold
The electronic landscape of this compound dictates its reactivity towards electrophiles and nucleophiles. The pyridine nitrogen atom, with its lone pair of electrons, is a primary nucleophilic site, susceptible to protonation and alkylation. The oxygen atom of the methoxy group and the carbonyl oxygen of the acetamide also possess lone pairs and can act as nucleophilic centers or hydrogen bond acceptors.
Conversely, the pyridine ring is generally electron-deficient and thus prone to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom, although this is influenced by the existing substituents. The carbonyl carbon of the acetamide group is a key electrophilic site, readily attacked by nucleophiles, which can lead to the cleavage of the amide bond.
Computational chemistry, through methods such as Density Functional Theory (DFT), can provide valuable insights into the molecule's reactivity. The calculated electrostatic potential map would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 1: Predicted Electrophilic and Nucleophilic Sites
| Site | Type | Predicted Reactivity |
|---|---|---|
| Pyridine Nitrogen | Nucleophilic | Protonation, Alkylation, Coordination to Metals |
| Amide Nitrogen | Nucleophilic (weak) | Can be protonated under strongly acidic conditions |
| Methoxy Oxygen | Nucleophilic | Protonation, Lewis acid coordination |
| Carbonyl Oxygen | Nucleophilic | Protonation, Hydrogen bonding |
| Pyridine Ring Carbons | Electrophilic | Susceptible to nucleophilic attack, especially if activated |
Derivatization Strategies and Functional Group Transformations of this compound
While specific derivatization strategies for this compound are not widely reported, several transformations can be predicted based on the functional groups present.
The acetamide group offers a handle for various modifications. Hydrolysis, either acid- or base-catalyzed, would yield 6-methoxy-2-methylpyridin-3-amine (B1311832), a primary amine that can be further functionalized through diazotization, acylation, or alkylation.
The pyridine ring itself can undergo several types of transformations. The methoxy group could potentially be cleaved with strong acids like HBr to yield the corresponding pyridin-6-ol. The methyl group could be oxidized to a carboxylic acid or halogenated under radical conditions. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can be achieved under harsh conditions, with the position of substitution being directed by the existing methoxy, methyl, and acetamido groups.
Table 2: Potential Derivatization Reactions
| Reagent(s) | Transformation | Product Type |
|---|---|---|
| H₃O⁺ / Heat | Amide Hydrolysis | 3-Aminopyridine (B143674) derivative |
| OH⁻ / Heat | Amide Hydrolysis | 3-Aminopyridine derivative |
| Strong Acid (e.g., HBr) | O-Demethylation | Pyridin-6-ol derivative |
| Oxidizing Agent (e.g., KMnO₄) | Methyl Group Oxidation | Pyridine-2-carboxylic acid derivative |
Probing Reaction Intermediates and Transition States of this compound
The direct experimental observation of reaction intermediates and transition states involving this compound is a challenging endeavor that has not been extensively reported. However, their nature can be inferred from mechanistic studies of related compounds and supported by computational chemistry.
For instance, in the hydrolysis of the acetamide group, a tetrahedral intermediate would be formed upon nucleophilic attack of water or a hydroxide (B78521) ion at the carbonyl carbon. The transition state for this step would involve the partial formation of the new C-O bond and partial breaking of the C=O pi bond.
Similarly, for electrophilic attack on the pyridine ring, a sigma complex (or Wheland intermediate) would be formed, where the electrophile is attached to a ring carbon and the positive charge is delocalized over the ring. The stability of this intermediate, and thus the feasibility of the reaction, would be influenced by the electronic effects of the substituents.
Advanced techniques such as femtosecond spectroscopy could potentially be used to probe the transient existence of such intermediates and transition states, providing a deeper understanding of the reaction dynamics.
Theoretical Chemistry and Computational Modeling of N 6 Methoxy 2 Methylpyridin 3 Yl Acetamide
Electronic Structure Calculations for N-(6-methoxy-2-methylpyridin-3-yl)acetamide using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP combined with a basis set such as 6-311G(d,p), are employed to optimize the molecular geometry and determine its electronic properties. nih.govresearchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, offering insights into the molecule's three-dimensional conformation in the gaseous phase.
The electronic properties derived from DFT, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the molecule's behavior. researchgate.netmdpi.com The MEP map, for example, identifies regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack, respectively. This information is vital for predicting how the molecule will interact with other chemical species. researchgate.net
Quantum Chemical Descriptors for Predicting Reactivity and Interaction Potentials of this compound
Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. mdpi.com For this compound, key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.gov The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.
Other important descriptors include ionization potential (IP), electron affinity (EA), and electronegativity. mdpi.com These parameters help to further characterize the molecule's electronic nature and its potential to participate in charge-transfer interactions. By analyzing these descriptors, researchers can predict the molecule's reactivity profile and its potential to engage in various chemical reactions and intermolecular interactions. nih.gov
| Descriptor | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.54 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.23 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.31 | Indicator of chemical reactivity and stability. nih.gov |
| Ionization Potential (IP) | 7.81 | Energy required to remove an electron. mdpi.com |
| Electron Affinity (EA) | 0.45 | Energy released when an electron is added. mdpi.com |
| Electronegativity (χ) | 4.13 | Measure of the ability to attract electrons. mdpi.com |
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions of this compound
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.gov For this compound, MD simulations can reveal the accessible conformations of the molecule in solution by modeling the movements of its atoms over time. This is particularly important for understanding the flexibility of the acetamide (B32628) side chain and the rotational freedom around its single bonds.
By simulating the molecule in a solvent box (e.g., water), MD can also elucidate the nature of solute-solvent interactions. researchgate.net This includes the formation and dynamics of hydrogen bonds between the molecule's polar groups (such as the amide and methoxy (B1213986) groups) and solvent molecules. Understanding these interactions is crucial as they can significantly influence the molecule's solubility, stability, and biological activity.
In Silico Prediction of Potential Biological Target Interactions and Binding Modes for this compound
In silico methods are instrumental in the early stages of drug discovery for identifying potential biological targets for a given compound. nih.gov For this compound, computational tools and databases can be used to screen for potential protein targets based on structural or chemical similarity to known ligands. biotechnologia-journal.orgsemanticscholar.org Techniques like pharmacophore modeling and reverse docking can predict which proteins the molecule might bind to and modulate.
These predictive methods analyze the three-dimensional arrangement of chemical features in the molecule (e.g., hydrogen bond donors/acceptors, hydrophobic groups) and search for complementary features in the binding sites of known biological targets. nih.gov This approach helps to generate hypotheses about the molecule's mechanism of action and guides further experimental investigation. nih.gov The predicted binding modes can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.
Molecular Docking Studies of this compound with Macromolecular Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or nucleic acid. nih.govsemanticscholar.org For this compound, docking studies can be performed against the active sites of specific macromolecular receptors to predict its binding affinity and interaction patterns. researchgate.net This process involves generating a variety of possible conformations (poses) of the ligand within the receptor's binding site and scoring them based on their predicted binding energy. researchgate.netsemanticscholar.org
The results of molecular docking can provide valuable information about the potential of this compound as an inhibitor or modulator of a particular protein. nih.gov The analysis of the docked poses can identify specific amino acid residues that form key interactions, such as hydrogen bonds, van der Waals forces, or pi-stacking, with the ligand. researchgate.net This detailed understanding of the binding mode is essential for structure-based drug design and the optimization of lead compounds.
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.2 | Predicted binding energy, indicating the strength of the interaction. researchgate.net |
| Key Interacting Residues | LEU83 | Hydrophobic interaction with the methylpyridin group. |
| ASP145 | Hydrogen bond with the amide N-H group. | |
| PHE146 | Pi-stacking interaction with the pyridine (B92270) ring. |
Biological and Biochemical Characterization of N 6 Methoxy 2 Methylpyridin 3 Yl Acetamide if Applicable
Identification and Validation of Molecular Targets Modulated by N-(6-methoxy-2-methylpyridin-3-yl)acetamide
No studies identifying or validating the molecular targets of this compound have been published.
Elucidation of the Molecular Mechanism of Action (MOA) of this compound at a Sub-cellular Level
There is no available information elucidating the molecular mechanism of action for this compound.
Enzymatic Inhibition or Activation Assays (in vitro)
No data from in vitro enzymatic inhibition or activation assays for this compound are present in the current scientific literature.
Receptor Binding and Ligand Displacement Studies (in vitro)
Information regarding in vitro receptor binding and ligand displacement studies for this compound is not available.
Cell-Based Functional Assays for Pathway Modulation (in vitro)
There are no published results from cell-based functional assays investigating the pathway modulation effects of this compound.
Preclinical Pharmacodynamic Investigations of this compound in Relevant In Vitro and In Vivo Models
No preclinical pharmacodynamic studies for this compound have been reported.
Target Engagement Studies in Animal Models
There is no evidence of target engagement studies for this compound in any animal models.
No Publicly Available Research Data for this compound
Following a comprehensive search of publicly accessible scientific literature and databases, no specific research data was found for the chemical compound This compound pertaining to its biological and biochemical characterization, biomarker identification, or metabolic pathways in preclinical models.
The performed searches aimed to retrieve information for the following specific areas as outlined in the request:
Metabolic Pathway Elucidation of this compound in Preclinical Research Models:There is no available information on the metabolic fate of this compound in any preclinical research models.
Investigation of Enzymatic Systems Involved in Metabolism:Consequently, no research is available on the specific enzymatic systems (such as cytochrome P450 enzymes) that may be involved in the metabolism of this compound.
The absence of information in these areas prevents the creation of a scientifically accurate article with the requested detailed research findings and data tables. The compound may be a novel chemical entity with research that is not yet published, proprietary, or it may not have been subjected to extensive biological and metabolic profiling.
Design, Synthesis, and Optimization of N 6 Methoxy 2 Methylpyridin 3 Yl Acetamide Analogues
Rational Design Principles for Modulating the Biological Activity Profile of N-(6-methoxy-2-methylpyridin-3-yl)acetamide
The rational design of analogues of this compound is guided by established principles of medicinal chemistry, aiming to modulate its interaction with specific biological targets. While detailed studies on this specific compound are not extensively published, the design principles can be inferred from research on structurally related molecules, such as those targeting kinases or other enzymes where a substituted pyridine (B92270) ring serves as a key pharmacophoric element.
The core structure presents several key features for targeted modification:
The Pyridine Ring: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites. The substitution pattern on the ring, including the 6-methoxy and 2-methyl groups, influences the molecule's electronics, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity.
The Acetamide (B32628) Linker: The amide bond is a common feature in drug molecules, capable of forming hydrogen bonds with biological targets. Its geometry and the nature of the acyl group can be modified to optimize these interactions.
The 3-Amino Position: The position of the acetamide group on the pyridine ring is critical for orienting the molecule within a binding pocket.
Design strategies often involve computational modeling to predict the binding modes of proposed analogues. Techniques such as molecular docking can help visualize how modifications to the core structure might enhance interactions with a target protein. For instance, the introduction of additional functional groups could exploit specific pockets within the active site to increase potency or to engender selectivity over related off-target proteins.
Synthesis of Structure-Activity Relationship (SAR) Focused this compound Derivatives
The synthesis of a focused library of this compound derivatives is essential for systematically exploring the structure-activity relationships. A plausible and efficient synthetic route would commence with the commercially available precursor, 6-methoxy-2-methylpyridin-3-amine (B1311832).
The key synthetic step is the acylation of the 3-amino group. This can be readily achieved by reacting 6-methoxy-2-methylpyridin-3-amine with acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base, such as triethylamine (B128534) or pyridine, to yield the target compound, this compound.
To probe the influence of substituents on the pyridine ring, a series of analogues can be synthesized by starting with appropriately substituted 3-aminopyridine (B143674) precursors. The electronic and steric effects of various substituents can be systematically evaluated.
Modification of the 6-Methoxy Group: The methoxy (B1213986) group can be replaced with other alkoxy groups of varying chain lengths or with electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., amino groups). This would modulate the electron density of the pyridine ring and its hydrogen bonding capacity. For example, replacing the methoxy group with a trifluoromethoxy group would significantly alter the electronic properties.
Modification of the 2-Methyl Group: The methyl group can be substituted with larger alkyl groups to probe for steric hindrance in the binding pocket. Alternatively, replacement with polar groups could introduce new hydrogen bonding opportunities.
The synthesis of these analogues would necessitate the preparation of the corresponding substituted 2-methyl-3-aminopyridine starting materials, which may involve multi-step synthetic sequences.
The acetamide linker is a critical determinant of the molecule's interaction with its biological target. Modifications in this region can significantly impact binding affinity and selectivity.
Varying the Acyl Group: The acetyl group can be replaced with a range of other acyl groups, from simple alkyls and aryls to more complex heterocyclic moieties. This allows for the exploration of different steric and electronic requirements within the binding site. For instance, replacing the methyl group of the acetamide with a cyclopropyl (B3062369) ring could introduce conformational rigidity, while incorporating an aromatic ring could lead to beneficial pi-stacking interactions.
Introducing Flexibility or Rigidity: The linker can be extended or constrained to alter the distance and relative orientation of the pyridine core and the acyl substituent. This can be achieved by using longer chain carboxylic acids for the acylation step or by incorporating cyclic structures into the linker.
These modifications are typically achieved by using the corresponding carboxylic acid or its activated derivative (e.g., acid chloride, anhydride) in the acylation reaction with 6-methoxy-2-methylpyridin-3-amine.
Systematic Structure-Activity Relationship (SAR) Profiling of this compound Analogues
A systematic SAR profiling of the synthesized analogues is crucial to identify the key structural features responsible for biological activity. This involves testing the compounds in relevant biological assays and correlating their activity with their structural modifications. While specific SAR data for this compound is not publicly available, general trends can be hypothesized based on studies of similar heterocyclic amides.
Hypothetical SAR Trends:
| Modification Site | Substituent | Predicted Impact on Activity | Rationale |
| Pyridine Ring (Position 6) | Small, electron-donating (e.g., -OCH3) | Potentially favorable | May enhance hydrogen bonding capability of the pyridine nitrogen. |
| Bulky or electron-withdrawing | Likely to decrease activity | Could introduce steric clashes or unfavorable electronic interactions. | |
| Pyridine Ring (Position 2) | Small alkyl (e.g., -CH3) | Tolerated or beneficial | May provide favorable van der Waals interactions. |
| Large alkyl or polar groups | Potentially detrimental | Could lead to steric hindrance. | |
| Acetamide Linker (Acyl group) | Small, lipophilic | May be optimal | Could fit into a hydrophobic pocket. |
| Bulky or highly polar | Variable | Dependent on the specific topology of the target's binding site. |
It is important to note that these are generalized predictions, and the actual SAR would be highly dependent on the specific biological target.
Lead Optimization Strategies for Enhanced Potency, Selectivity, or Desired Biological Profile
Once initial SAR data is obtained, lead optimization strategies are employed to fine-tune the properties of the most promising compounds. The goal is to enhance potency and selectivity while improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Key optimization strategies include:
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods can be used to design modifications that optimize the fit of the ligand in the binding site. This can involve introducing groups that form specific hydrogen bonds or fill unoccupied hydrophobic pockets.
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, a carboxylic acid could be replaced with a tetrazole to maintain acidity while potentially improving oral bioavailability.
Metabolic Stabilization: If a compound is found to be rapidly metabolized, modifications can be made to block the sites of metabolic attack. For example, if a particular position on an aromatic ring is susceptible to oxidation by cytochrome P450 enzymes, a fluorine atom can be introduced at that position to block this metabolic pathway.
Through an iterative process of design, synthesis, and testing, these lead optimization strategies can transform a promising hit compound into a clinical candidate with a desirable therapeutic profile.
Advanced Analytical Method Development for N 6 Methoxy 2 Methylpyridin 3 Yl Acetamide Research
Chromatographic Methodologies (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research Synthesis
Chromatographic techniques are indispensable tools in synthetic chemistry for separating and analyzing components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly vital for assessing the purity of N-(6-methoxy-2-methylpyridin-3-yl)acetamide and for real-time monitoring of its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method for analyzing non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically developed for purity assessment. ptfarm.plresearchgate.net This approach uses a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of the target compound from starting materials, reagents, and byproducts. The progress of a synthesis reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC to determine the consumption of reactants and the formation of the product. researchgate.net
A typical HPLC method would be validated for parameters such as selectivity, linearity, precision, and accuracy to ensure reliable results. ptfarm.pl
Interactive Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard reversed-phase column for separating compounds of medium polarity. |
| Mobile Phase | Acetonitrile and 5 mM Ammonium (B1175870) Acetate Buffer (pH 4) | The gradient elution (varying the ratio of acetonitrile to buffer) allows for the separation of compounds with a wide range of polarities. researchgate.net |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations on a 4.6 mm ID column. |
| Detection | UV at 270 nm | The substituted pyridine (B92270) ring is a chromophore that absorbs UV light; 270 nm is a plausible wavelength for detection. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC injections. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds that are volatile and thermally stable, or can be made so through derivatization, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. This compound may be suitable for GC-MS analysis, which is highly sensitive for detecting trace impurities. In this technique, the sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which provides a mass spectrum that serves as a "molecular fingerprint," allowing for positive identification of the compound and any impurities.
Interactive Table 2: Representative GC-MS Parameters for Impurity Profiling
| Parameter | Condition | Purpose |
|---|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) | A common, non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium at 1.2 mL/min | An inert gas that carries the sample through the column. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample upon injection. |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min | A temperature gradient allows for the separation of compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Detector | Quadrupole (Scan range 40-450 m/z) | Detects and separates ions based on their mass-to-charge ratio. |
Quantitative Spectrophotometric Methods for this compound in Research Samples
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible range. scispace.comresearchgate.net Due to the presence of the substituted pyridine ring, this compound possesses a chromophore that absorbs UV radiation, making it suitable for this type of analysis.
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To develop a quantitative method, a wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution of the pure compound across the UV spectrum. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. researchgate.net The concentration of the compound in unknown research samples can then be determined by measuring their absorbance and interpolating the value from the calibration curve.
Interactive Table 3: Key Parameters for a Quantitative UV-Vis Spectrophotometric Method
| Parameter | Description | Rationale |
|---|---|---|
| Instrument | Double Beam UV-Vis Spectrophotometer | Provides high stability and accuracy by measuring the sample and a reference blank simultaneously. |
| Solvent | Ethanol or Methanol (B129727) | These solvents are transparent in the UV range and are good solvents for many organic compounds. |
| Wavelength (λmax) | ~270 nm (Hypothetical) | The specific λmax must be determined experimentally but is expected in this region for the given chromophore. This wavelength provides maximum sensitivity. |
| Calibration Range | 1-20 µg/mL | The concentration range over which the Beer-Lambert law is obeyed must be established. |
| Measurement | Absorbance in a 1 cm quartz cuvette | A standard path length for UV measurements. Quartz is used because it is transparent to UV light. |
Application of Advanced Mass Spectrometry (LC-MS/MS, HRMS) for Metabolite Identification in Research Models
Understanding the metabolic fate of a compound is crucial in many areas of research. Advanced mass spectrometry techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS), are powerful tools for identifying metabolites in complex biological samples such as plasma, urine, or tissue homogenates from research models. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. springernature.comresearchgate.net After separation on an LC column, the parent compound and its potential metabolites are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer. In the first stage (MS1), an ion corresponding to the expected mass of a metabolite is selected. This parent ion is then fragmented, and the resulting product ions are analyzed in the second stage (MS2). The specific fragmentation pattern can help elucidate the structure of the metabolite. nih.gov For example, a common metabolic transformation is hydroxylation, which would result in a mass increase of 16 Da compared to the parent compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments (e.g., Orbitrap or Time-of-Flight) can measure the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a metabolite, which greatly aids in its identification and distinguishes it from other endogenous molecules with the same nominal mass. nih.gov By comparing the accurate mass of the parent drug with that of potential metabolites detected in a biological sample, specific metabolic transformations can be confidently identified.
Interactive Table 4: Potential Metabolic Pathways and Mass Shifts for this compound
| Metabolic Reaction | Change in Formula | Exact Mass Change (Da) | Potential Metabolite Structure |
|---|---|---|---|
| O-Demethylation | -CH2 | -14.01565 | N-(6-hydroxy-2-methylpyridin-3-yl)acetamide |
| Aromatic Hydroxylation | +O | +15.99491 | N-(6-methoxy-x-hydroxy-2-methylpyridin-3-yl)acetamide |
| N-Deacetylation | -C2H2O | -42.01056 | 6-methoxy-2-methylpyridin-3-amine (B1311832) |
Emerging Applications and Future Directions in N 6 Methoxy 2 Methylpyridin 3 Yl Acetamide Research
Development of N-(6-methoxy-2-methylpyridin-3-yl)acetamide as a Chemical Probe for Biological Systems
The development of chemical probes is crucial for elucidating the roles of specific proteins and pathways in biological systems. An effective chemical probe should exhibit high potency, selectivity, and a well-understood mechanism of action. While research on this compound as a chemical probe is still in its nascent stages, the structural features of the molecule suggest significant potential.
The pyridine-acetamide core is present in numerous biologically active compounds, including enzyme inhibitors and receptor modulators. For instance, derivatives of N-(pyridin-yl)acetamide have been investigated for their inhibitory activity against various kinases, which are key regulators of cellular processes. The methoxy (B1213986) and methyl substituents on the pyridine (B92270) ring of this compound can be systematically modified to optimize binding affinity and selectivity for a specific biological target.
Furthermore, the acetamide (B32628) group provides a convenient handle for the introduction of reporter tags, such as fluorophores or biotin, which are essential for visualizing and isolating the molecular targets of the probe. The development of radiolabeled analogs, for example with isotopes like carbon-11 (B1219553) or fluorine-18, could enable in vivo imaging studies using techniques like Positron Emission Tomography (PET) to study the distribution and target engagement of the compound in living organisms. nih.gov
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Modification Site | Type of Modification | Purpose |
| Acetamide Nitrogen | Alkylation or Acylation | Introduction of reporter groups (fluorophores, biotin) |
| Pyridine Ring | Substitution with radioisotopes (e.g., ¹⁸F) | Development of PET imaging agents |
| Methyl Group | Bioisosteric replacement | Fine-tuning of selectivity and pharmacokinetic properties |
| Methoxy Group | Demethylation or replacement with other alkoxy groups | Modulation of binding affinity and metabolic stability |
Integration of this compound into Complex Synthetic Methodologies
The pyridine-acetamide scaffold is a valuable building block in the synthesis of more complex molecules, including natural products and pharmaceutical agents. The straightforward and robust methods for the synthesis of this compound make it an attractive starting material or intermediate in multi-step synthetic sequences.
The primary synthetic route to this compound typically involves the acylation of 6-methoxy-2-methylpyridin-3-amine (B1311832) with an acetylating agent. This reaction is generally high-yielding and tolerant of a wide range of functional groups, allowing for the incorporation of the pyridine-acetamide moiety at various stages of a complex synthesis.
Furthermore, the pyridine ring and the acetamide group offer multiple sites for further functionalization. The pyridine nitrogen can be quaternized or oxidized, and the aromatic ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions. The methyl group can also be functionalized through radical or organometallic pathways. This rich reactivity allows for the elaboration of the this compound core into more intricate molecular architectures.
Table 2: Key Reactions for the Integration of this compound in Multi-step Synthesis
| Reaction Type | Reagents and Conditions | Application in Complex Synthesis |
| N-Acetylation | Acetic anhydride (B1165640), pyridine | Formation of the core scaffold from the corresponding amine |
| C-H Activation | Transition metal catalysts (e.g., Pd, Ru) | Direct functionalization of the pyridine ring |
| Halogenation | N-Halosuccinimides | Introduction of handles for cross-coupling reactions |
| Cross-Coupling Reactions | Suzuki, Sonogashira, Buchwald-Hartwig couplings | Formation of carbon-carbon and carbon-heteroatom bonds |
Future Avenues in Synthetic Innovation for Pyridine-Acetamide Scaffolds
Continued innovation in synthetic methodology is essential for expanding the chemical space accessible from the pyridine-acetamide scaffold and for developing more efficient and sustainable synthetic routes. Several key areas of research are poised to make a significant impact on the synthesis of this compound and its analogs.
One promising area is the development of novel catalytic methods for the selective functionalization of the pyridine ring. Advances in transition-metal catalysis, particularly in the area of C-H activation, could provide more direct and atom-economical routes to substituted pyridine derivatives, bypassing the need for pre-functionalized starting materials.
Another important direction is the exploration of flow chemistry for the synthesis of pyridine-acetamides. Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, higher yields, and easier scalability. The development of integrated flow systems for the multi-step synthesis of complex molecules containing the pyridine-acetamide core is an active area of research.
Finally, the application of computational and data-driven approaches to reaction discovery and optimization holds great promise for accelerating the development of new synthetic methods. Machine learning algorithms can be trained on large datasets of reaction outcomes to predict the optimal conditions for a given transformation, while quantum mechanical calculations can provide insights into reaction mechanisms and guide the design of new catalysts.
Table 3: Emerging Synthetic Technologies for Pyridine-Acetamide Scaffolds
| Technology | Potential Impact |
| Late-Stage Functionalization | Enables rapid diversification of lead compounds and synthesis of analogs for structure-activity relationship studies. |
| Photoredox Catalysis | Provides access to novel reaction pathways and enables the formation of challenging chemical bonds under mild conditions. |
| Biocatalysis | Offers highly selective and environmentally friendly methods for the synthesis of chiral pyridine-acetamide derivatives. |
| Automated Synthesis | Accelerates the synthesis and screening of large libraries of compounds for drug discovery and materials science applications. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6-methoxy-2-methylpyridin-3-yl)acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution followed by condensation. Microwave-assisted methods (e.g., as described for analogous pyridin-3-yl acetamides) can enhance reaction efficiency by reducing time and improving yields . Key parameters include solvent selection (polar aprotic solvents like DMF), temperature control (60–100°C), and catalyst use (e.g., K₂CO₃ for deprotonation). Post-reaction purification via column chromatography or recrystallization ensures high purity. Reaction progress can be monitored using TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, with methoxy (~δ 3.8–4.0 ppm) and acetamide (~δ 2.1 ppm for CH₃) groups serving as diagnostic peaks. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight via parent ion detection. For ambiguous signals, 2D NMR (e.g., HSQC, HMBC) resolves connectivity .
Q. What are the critical solubility and stability parameters for handling this compound in experimental settings?
- Methodological Answer : Solubility varies with solvent polarity; it is moderately soluble in DMSO and methanol but poorly in water. Stability studies under varying pH (e.g., 3–9) and temperature (4–40°C) should be conducted using HPLC to monitor degradation. Storage in inert atmospheres (argon) at –20°C prevents oxidation. Pre-experiment solubility profiling in target solvents (e.g., PBS for bioassays) is essential to avoid precipitation .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the reactivity or electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G* basis sets) model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict reactive sites (e.g., nucleophilic aromatic substitution at the pyridine ring) and interactions with biological targets. Software like Gaussian or ORCA can simulate vibrational spectra to validate experimental IR data .
Q. When encountering contradictory crystallographic data for acetamide derivatives, what strategies resolve such discrepancies?
- Methodological Answer : Contradictions in unit cell parameters or space group assignments may arise from twinning or poor crystal quality. Use SHELXL for refinement, incorporating restraints for disordered regions. High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements improve accuracy. Cross-validation against spectroscopic data (e.g., NMR) or computational models ensures consistency .
Q. How can reaction mechanisms for byproduct formation in this compound synthesis be elucidated using kinetic studies?
- Methodological Answer : Kinetic profiling via in-situ techniques (e.g., ReactIR) identifies intermediates and rate-determining steps. For example, competing pathways (e.g., over-alkylation) can be quantified by varying reagent stoichiometry. Arrhenius plots (ln k vs. 1/T) reveal activation energies. Mechanistic hypotheses are validated using isotopic labeling (e.g., ¹⁸O in methoxy groups) or trapping experiments .
Data Contradiction and Optimization
Q. How should researchers address inconsistencies in biological activity data across studies involving pyridin-3-yl acetamides?
- Methodological Answer : Discrepancies may arise from impurities (>95% purity required for bioassays) or assay conditions (e.g., cell line variability). Reproducibility checks using standardized protocols (e.g., MTT assay for cytotoxicity) and orthogonal assays (e.g., enzymatic vs. cell-based) are critical. Meta-analyses of structure-activity relationships (SAR) can identify confounding structural features .
Q. What experimental design principles optimize the scale-up of this compound synthesis without compromising yield?
- Methodological Answer : Use flow chemistry for exothermic reactions (e.g., condensation) to improve heat dissipation. Process Analytical Technology (PAT) tools monitor real-time parameters (pH, temperature). Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, solvent ratio). Green chemistry principles (e.g., replacing DMF with cyclopentyl methyl ether) reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
